molecular formula C20H17ClN2O2 B4802298 (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B4802298
M. Wt: 352.8 g/mol
InChI Key: LMVJXZPSAZVVRT-IURGNXBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and 3,4-dimethylphenylhydrazine.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 3,4-dimethylphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazolidine ring.

    Final Modification:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure may be optimized to enhance its efficacy and reduce toxicity, leading to the development of new drugs.

Industry

In the industrial sector, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione
  • (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
  • (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern. The presence of the 2-chlorophenyl and 3,4-dimethylphenyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-13-10-11-16(12-14(13)2)23-20(25)17(19(24)22-23)8-5-7-15-6-3-4-9-18(15)21/h3-12H,1-2H3,(H,22,24)/b7-5+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJXZPSAZVVRT-IURGNXBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3Cl)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3Cl)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Reactant of Route 3
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Reactant of Route 4
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Reactant of Route 5
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione

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